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molecular formula C9H14N2O2 B1647086 ethyl 1-isopropyl-1H-pyrazole-3-carboxylate CAS No. 1007514-99-9

ethyl 1-isopropyl-1H-pyrazole-3-carboxylate

Cat. No. B1647086
M. Wt: 182.22 g/mol
InChI Key: OOSYBDIVLBCQCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853202B2

Procedure details

To 1H-pyrazole-3-carboxylic acid ethyl ester (23.1 g, 165 mmol) in THF (330 mL) was added 2-iodopropane (33.0 mL, 330 mmol) followed by NaOEt (21% in EtOH, 65.0 mL, 174 mmol). This solution was then heated to reflux for 16 h. The reaction was then allowed to cool to room temperature. AcOH (10.5 mL, 183 mmol) was added and the reaction was stirred for 5 min. H2O (400 mL) was added to the solution, and this mixture was extracted with EtOAc (3×150 mL). The combined organic was washed with sat. aq. NaHCO3, then brine. The organic was dried over MgSO4, filtered, and concentrated to give the product (28.70 g, 96%) as a brown oil containing a 98:2 mixture of regioisomers by 1H NMR.
Quantity
23.1 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Name
Quantity
330 mL
Type
solvent
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step Two
Name
Quantity
10.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Yield
96%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][N:7]=1)=[O:5])[CH3:2].I[CH:12]([CH3:14])[CH3:13].CC[O-].[Na+].CC(O)=O>C1COCC1.O>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
23.1 g
Type
reactant
Smiles
C(C)OC(=O)C1=NNC=C1
Name
Quantity
33 mL
Type
reactant
Smiles
IC(C)C
Name
Quantity
330 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
65 mL
Type
reactant
Smiles
CC[O-].[Na+]
Step Three
Name
Quantity
10.5 mL
Type
reactant
Smiles
CC(=O)O
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred for 5 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
this mixture was extracted with EtOAc (3×150 mL)
WASH
Type
WASH
Details
The combined organic was washed with sat. aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C=C1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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